Nitarsone

Catalog No.
S579954
CAS No.
98-72-6
M.F
C6H6AsNO5
M. Wt
247.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitarsone

CAS Number

98-72-6

Product Name

Nitarsone

IUPAC Name

(4-nitrophenyl)arsonic acid

Molecular Formula

C6H6AsNO5

Molecular Weight

247.04 g/mol

InChI

InChI=1S/C6H6AsNO5/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4H,(H2,9,10,11)

InChI Key

FUUFQLXAIUOWML-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(O)O

Synonyms

As-(4-Nitrophenyl)arsonic Acid; (4-Nitrophenyl)arsonic Acid; p-Nitrobenzenearsonic Acid; (4-Nitrophenyl)arsonic Acid; (p-Nitrophenyl)arsonic Acid; 4-Nitrobenzenearsonic Acid; Hep-a-Stat; Histostat; Histostat 50; NSC 5085; Nitarson; p-Nitrobenzenearso

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(O)O
  • Blackhead disease prevention: Nitarsone was most commonly employed in poultry research to prevent blackhead disease, caused by the protozoan parasite Histomonas meleagridis. Studies investigated its efficacy in controlling the parasite's lifecycle and preventing disease outbreaks in turkeys and chickens [].

Concerns and Withdrawal from Use

However, concerns regarding the safety and potential human health risks associated with nitarsone use in food animals emerged. These concerns stemmed from:

  • Arsenic residues in meat: Studies revealed that nitarsone use could contribute to elevated levels of inorganic arsenic (iAs) and other arsenic species in the meat of treated poultry [, ]. This raised concerns about potential dietary exposure to arsenic for consumers.
  • Environmental impact: Concerns also existed regarding the environmental impact of nitarsone use, as arsenic residues could potentially contaminate soil and water sources through manure application [].

Regulatory Actions and Current Status

Due to the aforementioned concerns, regulatory bodies in various countries took action:

  • United States: The U.S. Food and Drug Administration (FDA) withdrew approval for nitarsone use in poultry production in December 2015 [].
  • European Union: The European Union banned the use of all arsenic-based veterinary medicines in 2006 [].

Nitarsone, chemically known as (4-nitrophenyl)arsonic acid, is an organoarsenic compound with the molecular formula C6H6AsNO5C_6H_6AsNO_5. It belongs to the class of organic compounds known as nitrobenzenes, specifically characterized by the presence of a nitro group attached to a benzene ring. This compound is primarily utilized in agricultural settings as an additive in poultry feed to enhance weight gain and feed efficiency while also serving as an antiprotozoal agent in veterinary medicine .

The precise mechanism by which nitarsone combats histomoniasis is not fully understood []. However, it likely disrupts essential metabolic processes within the parasite, such as energy production or nutrient uptake [].

Nitarsone is considered toxic to humans and animals if ingested in high amounts []. Chronic exposure to low levels can also have detrimental effects. Key concerns include:

  • Arsenic poisoning: Symptoms can range from nausea and vomiting to organ damage and cancer [].
  • Environmental contamination: Arsenic residues from poultry production can persist in soil and water, potentially affecting ecosystems [].

Due to these safety hazards, the use of nitarsone in food animal production has been discontinued in most developed countries [].

Due to its functional groups. It can participate in:

  • Reduction Reactions: The nitro group can be reduced to an amino group under anaerobic conditions, which can alter its biological activity and toxicity.
  • Hydrolysis: Nitarsone is susceptible to hydrolysis, especially in alkaline conditions, leading to the formation of arsenic acid derivatives.
  • Degradation: In aquatic environments, nitarsone shows resistance to oxidative degradation but can be degraded anaerobically, producing various metabolites that may include inorganic arsenic species .

Nitarsone exhibits notable biological activity, primarily as an antiprotozoal agent. Its mechanism involves disrupting ATP production in protozoa through interference with metabolic pathways. Additionally, it has been shown to have lower toxicity compared to inorganic arsenic compounds, attributed to the partial double bond between carbon and arsenic, which influences its interaction with biological systems .

In terms of environmental impact, nitarsone's persistence can lead to accumulation in animal tissues and subsequent dietary exposure to inorganic arsenic when consumed by humans .

The synthesis of nitarsone typically involves:

  • Nitration of Phenyl Arsonic Acid: This process entails the introduction of a nitro group into phenyl arsonic acid using nitric acid under controlled conditions.
  • Chemical Modification: Further modifications can involve treating the resulting compound with various reagents to achieve desired purity and yield.

These methods ensure that the final product maintains its structural integrity and biological efficacy .

Nitarsone is primarily used in:

  • Poultry Feed Additive: Enhances growth rates and feed conversion efficiency.
  • Veterinary Medicine: Acts as an antiprotozoal agent for treating infections in livestock.
  • Research: Utilized in studies assessing arsenic exposure and its effects on health and the environment .

Studies on nitarsone interactions reveal its potential effects on various biological systems:

  • Toxicological Studies: Investigate the impact of nitarsone on human health, particularly concerning its conversion to more toxic inorganic arsenic forms.
  • Environmental Impact Assessments: Focus on how nitarsone affects aquatic ecosystems and contributes to arsenic contamination in food chains .

These interactions emphasize the need for careful monitoring of nitarsone use in agriculture.

Nitarsone shares structural similarities with several other organoarsenic compounds. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Arsenic TrioxideAs2O3As_2O_3Inorganic form; highly toxic; used in cancer treatment
Phenyl Arsonic AcidC6H7AsO3C_6H_7AsO_3Parent compound; lacks nitro group; less stable
RoxarsoneC6H6AsO4C_6H_6AsO_4Similar agricultural use; less effective against protozoa
3-Nitrophenyl Arsonic AcidC6H6AsNO4C_6H_6AsNO_4Structural isomer; different biological activity

Nitarsone's uniqueness lies in its specific arrangement of functional groups, which enhances its effectiveness as a growth promoter while maintaining relatively low toxicity compared to other arsenic compounds. Its use as a poultry feed additive distinguishes it from many similar compounds that do not have agricultural applications .

Physical Description

Solid

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

246.946192 g/mol

Monoisotopic Mass

246.946192 g/mol

Heavy Atom Count

13

Melting Point

298 - 300 °C

UNII

JP2EN8WORU

Related CAS

60348-34-7 (di-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

98-72-6

Metabolism Metabolites

Arsenic is absorbed mainly by inhalation or ingestion, as to a lesser extent, dermal exposure. It is then distributed throughout the body, where it is reduced into arsenite if necessary, then methylated into monomethylarsenic (MMA) and dimethylarsenic acid (DMA) by arsenite methyltransferase. Arsenic and its metabolites are primarily excreted in the urine. Arsenic is known to induce the metal-binding protein metallothionein, which decreases the toxic effects of arsenic and other metals by binding them and making them biologically inactive, as well as acting as an antioxidant. (L20)

Wikipedia

Nitarsone

Dates

Modify: 2023-08-15
Duffy CF, Sims MD, Power RF: Evaluation of dietary Natustat for control of Histomonas meleagridis in male turkeys on infected litter. Avian Dis. 2005 Sep;49(3):423-5. [PMID:16252499]
Wolfenden RE, Pumford NR, Morgan MJ, Shivaramaiah S, Wolfenden AD, Pixley CM, Green J, Tellez G, Hargis BM: Evaluation of selected direct-fed microbial candidates on live performance and Salmonella reduction in commercial turkey brooding houses. Poult Sci. 2011 Nov;90(11):2627-31. doi: 10.3382/ps.2011-01360. [PMID:22010250]
Sanchez-Rodas D, Luis Gomez-Ariza J, Oliveira V: Development of a rapid extraction procedure for speciation of arsenic in chicken meat. Anal Bioanal Chem. 2006 Aug;385(7):1172-7. Epub 2006 Mar 21. [PMID:16550417]
Callait MP, Granier C, Chauve C, Zenner L: In vitro activity of therapeutic drugs against Histomonas meleagridis (Smith, 1895). Poult Sci. 2002 Aug;81(8):1122-7. [PMID:12211302]
Lin Z, Zhao M, Zhang S, Yang C, Zhang X: In situ arsenic speciation on solid surfaces by desorption electrospray ionization tandem mass spectrometry. Analyst. 2010 Jun;135(6):1268-75. doi: 10.1039/b919972a. Epub 2010 Mar 16. [PMID:20498878]
Chen D, Zhang H, Tao Y, Wang Y, Huang L, Liu Z, Pan Y, Peng D, Wang X, Dai M, Yuan Z: Development of a high-performance liquid chromatography method for the simultaneous quantification of four organoarsenic compounds in the feeds of swine and chicken. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Apr 1;879(11-12):716-20. doi: 10.1016/j.jchromb.2011.02.013. Epub 2011 Feb 13. [PMID:21388897]
Sullivan TW, al-Timimi AA: Safety and toxicity of dietary organic arsenicals relative to performance of young turkeys. 3. Nitarsone. Poult Sci. 1972 Sep;51(5):1582-6. [PMID:4674928]
Adak A, Mangalgiri KP, Lee J, Blaney L: UV irradiation and UV-H(2)O(2) advanced oxidation of the roxarsone and nitarsone organoarsenicals. Water Res. 2015 Mar 1;70:74-85. doi: 10.1016/j.watres.2014.11.025. Epub 2014 Dec 4. [PMID:25514660]
Abraham M, McDougald LR, Beckstead RB: Blackhead disease: reduced sensitivity of Histomonas meleagridis to nitarsone in vitro and in vivo. Avian Dis. 2014 Mar;58(1):60-3. [PMID:24758114]
Xiao YB, Zhang M, Wen HW: [Simultaneous determination of arsanilic, nitarsone and roxarsone residues in foods of animal origin by ASE-LC-AFS]. Guang Pu Xue Yu Guang Pu Fen Xi. 2014 Apr;34(4):1100-3. [PMID:25007637]
Yannai, Shmuel (2003). Dictionary of Food Compounds with : Additives, Flavors, and Ingredients. CRC Press LLC.

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